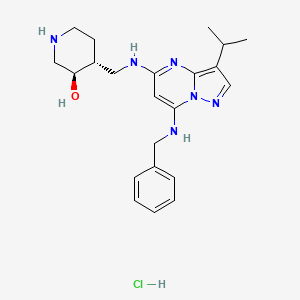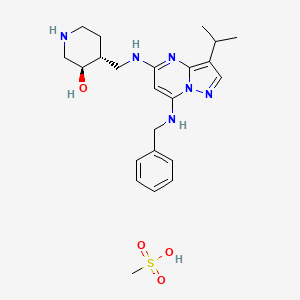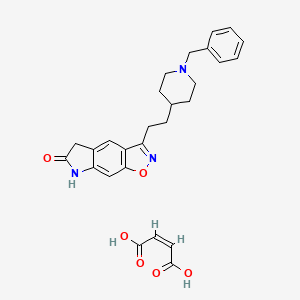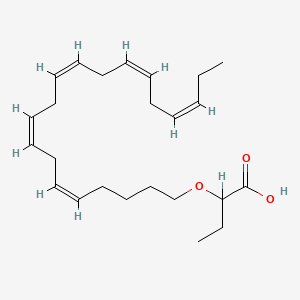![molecular formula C22H19FN4O2S B608122 1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one CAS No. 1185036-77-4](/img/structure/B608122.png)
1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IPS-05002 is a novel antagonist of integrin a5β1. IPS-05002 inhibited VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation, adhesion, and migration in a dose-dependent manner. IPS-05002 also suppressed tubular network formation. Differential expression profiling of cell cycle proteins in VEGF-induced HUVECs in the presence of IPS-05002 showed up-regulation of IKB-β, XRCC4, and down-regulation of Cdc6 compared with HUVECs induced by VEGF alone. In conclusion, these data suggest that IPS-05002 will be a potent inhibitor for VEGF-mediated angiogenesis.
Scientific Research Applications
Antioxidant and Cytotoxicity Properties
A study conducted by Goh et al. (2015) explored the antioxidant and cytotoxic properties of various 6-methoxytetrahydro-β-carboline derivatives, including compounds structurally related to 1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one. These compounds were found to have moderate antioxidant properties and demonstrated varied levels of cytotoxicity on different non-tumorous cell lines, indicating their potential in therapeutic applications involving oxidative stress and cancer treatment (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Anticancer Activity
Research by Galayev et al. (2015) highlighted the synthesis of novel compounds with structural similarities to the molecule , which exhibited significant antimitotic activity, especially against certain cancer cell lines. This suggests potential applications in the development of new anticancer agents (Galayev, Garazd, Garazd, & Lesyk, 2015).
Synthesis and Structural Analysis
A study by Mo et al. (2007) focused on the synthesis and structural analysis of a compound closely related to 1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one. The research provided insights into the crystal structure and potential biological activities of such compounds (Mo, Wen-yan, He, & Hong-wu, 2007).
Bioavailability and Selectivity
A study by De savi et al. (2015) described the optimization of a binding motif related to 1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one. This research contributed to the development of orally bioavailable selective estrogen receptor downregulators, indicating the compound's relevance in hormone-related cancer therapies (De savi et al., 2015).
properties
CAS RN |
1185036-77-4 |
|---|---|
Product Name |
1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one |
Molecular Formula |
C22H19FN4O2S |
Molecular Weight |
422.4784 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4O2S/c23-13-7-5-12(6-8-13)11-27-21(29)17(20(28)26-22(27)30)19-18-15(9-10-24-19)14-3-1-2-4-16(14)25-18/h1-8,19,24-25,29H,9-11H2,(H,26,28,30) |
InChI Key |
ZJHUDWNYBZVQFU-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(N(C(=S)NC4=O)CC5=CC=C(C=C5)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IPS-05002; IPS 05002; IPS05002. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)





![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)



